molecular formula C13H18N2O4S B4994747 N-ethyl-3-(4-morpholinylsulfonyl)benzamide

N-ethyl-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B4994747
M. Wt: 298.36 g/mol
InChI Key: QWENLXPESPNGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-(4-morpholinylsulfonyl)benzamide, also known as E-4031, is a chemical compound that has been widely used in scientific research. It is a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr) in cardiac myocytes and has been shown to be a useful tool in the study of cardiac electrophysiology and arrhythmias.

Mechanism of Action

N-ethyl-3-(4-morpholinylsulfonyl)benzamide selectively blocks the rapid component of the delayed rectifier potassium current (Ikr) in cardiac myocytes. This results in a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. The mechanism of action of this compound is thought to be due to its binding to the S6 domain of the voltage-gated potassium channel, which prevents the channel from opening and conducting potassium ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its selective blockade of Ikr in cardiac myocytes. This results in a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. These effects can lead to the development of arrhythmias, such as torsades de pointes, in susceptible individuals.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its selectivity for Ikr in cardiac myocytes. This allows for the specific study of the effects of Ikr blockade on cardiac electrophysiology and arrhythmias. However, one limitation of using this compound is its potential to cause arrhythmias in susceptible individuals. Careful attention must be paid to the dosing and administration of this compound in lab experiments to minimize the risk of adverse effects.

Future Directions

There are several future directions for the use of N-ethyl-3-(4-morpholinylsulfonyl)benzamide in scientific research. One direction is the development of new drugs that target Ikr for the treatment of cardiovascular diseases. Another direction is the study of the effects of Ikr blockade on insulin secretion in pancreatic beta cells, which may have implications for the treatment of diabetes. Additionally, the use of this compound in combination with other drugs or therapies may lead to new insights into the mechanisms of cardiac arrhythmias and the development of more effective treatments.

Synthesis Methods

N-ethyl-3-(4-morpholinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-morpholinylsulfonyl chloride with 3-aminobenzoic acid to form the intermediate 3-(4-morpholinylsulfonyl)benzoic acid. This intermediate is then reacted with ethyl chloroformate to form the final product, this compound.

Scientific Research Applications

N-ethyl-3-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research as a selective blocker of Ikr in cardiac myocytes. It has been shown to be a useful tool in the study of cardiac electrophysiology and arrhythmias, as well as in drug discovery for the treatment of cardiovascular diseases. This compound has also been used in research on the effects of potassium channel blockers on the regulation of insulin secretion in pancreatic beta cells.

properties

IUPAC Name

N-ethyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-2-14-13(16)11-4-3-5-12(10-11)20(17,18)15-6-8-19-9-7-15/h3-5,10H,2,6-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWENLXPESPNGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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